

elemental analysis calculation for 3-hydroxy-N-(4-methylphenyl)benzamide

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Compound of Interest

Compound Name: 3-hydroxy-N-(4-methylphenyl)benzamide

CAS No.: 197141-59-6

Cat. No.: B2473423

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Topic: Comparative Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for **3-hydroxy-N-(4-methylphenyl)benzamide** Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary & Strategic Context

In the development of benzamide scaffolds for kinase inhibition or opioid receptor antagonism, **3-hydroxy-N-(4-methylphenyl)benzamide** (CAS: 197141-59-6) serves as a critical intermediate. Its amphiphilic nature—possessing both a polar phenol group and a lipophilic tolyl moiety—makes it prone to trapping solvents (e.g., ethanol, water) during crystallization.

This guide compares the two dominant industry standards for validating the elemental composition and purity of this compound:

- Classical Combustion Analysis (CHN): The historical "gold standard" required by many top-tier journals (e.g., J. Med. Chem.) and regulatory bodies.

- Orthogonal Modern Analysis (qNMR + HRMS): The alternative pathway increasingly accepted for precious samples where combustion is destructive or ambiguous due to solvation.

The Theoretical Baseline: Stoichiometry & Calculation

Before initiating any experimental workflow, the theoretical values must be established. This serves as the benchmark for all subsequent "Pass/Fail" decisions.

Compound: **3-hydroxy-N-(4-methylphenyl)benzamide** Molecular Formula:

[1]

Step-by-Step Calculation Logic:

- Carbon (C): 14 atoms

$$12.011 \text{ g/mol} = 168.154 \text{ g/mol}$$

- Hydrogen (H): 13 atoms

$$1.008 \text{ g/mol} = 13.104 \text{ g/mol}$$

- Nitrogen (N): 1 atom

$$14.007 \text{ g/mol} = 14.007 \text{ g/mol}$$

- Oxygen (O): 2 atoms

$$15.999 \text{ g/mol} = 31.998 \text{ g/mol}$$

Total Molecular Weight (MW): 227.263 g/mol

Theoretical Composition Table:

Element	Atom Count	Total Mass Contribution	Theoretical % (w/w)	Acceptance Range ()
Carbon	14	168.154	73.99%	73.59% – 74.39%
Hydrogen	13	13.104	5.77%	5.37% – 6.17%
Nitrogen	1	14.007	6.16%	5.76% – 6.56%



Critical Insight: The

tolerance is the standard editorial requirement for the Journal of Medicinal Chemistry and J. Org. Chem. Deviations outside this range usually indicate trapped solvent (solvates) or inorganic impurities (silica, salts) that do not combust.

Comparative Methodology: Combustion (CHN) vs. qNMR

This section objectively compares the performance of the two methodologies for this specific benzamide derivative.

Method A: Classical Combustion Analysis (CHN)

- Principle: High-temperature combustion () converts the sample into , , and , which are quantified via thermal conductivity detection.

- Best For: Bulk intermediates (mg available); confirming total absence of inorganic salts.
- Weakness: **3-hydroxy-N-(4-methylphenyl)benzamide** is hygroscopic. If the sample absorbs 0.5 equivalents of water, Carbon content drops to ~71.1%, causing a "Fail" result that consumes 5–10 mg of sample.

Method B: Quantitative NMR (qNMR) + HRMS

- Principle: Uses an internal standard (e.g., Maleic acid or TCNB) with a known purity to integrate proton signals against the target molecule. HRMS confirms the exact mass (228.1019).
- Best For: Precious final compounds (mg); detecting specific trapped solvents (e.g., Ethanol peaks at 1.15/3.65 ppm).
- Weakness: Requires high-precision weighing and high-field NMR (MHz) to separate the methyl signal of the tolyl group (2.30 ppm) from impurities.

Performance Matrix

Feature	Method A: Combustion (CHN)	Method B: qNMR + HRMS
Sample Requirement	High (5–10 mg, destructive)	Low (<2 mg, recoverable)
Solvent Detection	Blind (seen only as error in %C)	Explicit (seen as discrete peaks)
Inorganic Detection	Excellent (Residue/Ash)	Poor (Invisible in NMR)
Regulatory Status	FDA Q6A Preferred	Accepted with justification
Cost/Run	Low (\$)	High (\$ - instrument time)

Detailed Experimental Protocols

Protocol A: Preparation for Combustion Analysis

- Objective: Remove trapped volatiles to ensure %C hits the 73.99% target.
- Recrystallization: Dissolve crude amide in minimal hot Ethanol/Water (9:1). Cool slowly to .
- Drying (Crucial Step):
 - Place crystals in a vacuum drying pistol (Abderhalden) or vacuum oven.
 - Temp: (below MP of).
 - Pressure: mbar.

- Time: 12–24 hours over

desiccant.

- Analysis: Seal 2 mg in a tin capsule. Run duplicate samples.

Protocol B: qNMR Workflow

- Objective: Determine purity when sample quantity is limited.
- Standard Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It is non-volatile and its singlet (

6.1 ppm) does not overlap with the benzamide aromatic region (

6.8–7.8 ppm).

- Preparation:

- Weigh exactly

mg of Analyte into a vial.

- Weigh exactly

mg of Standard into the same vial.

- Dissolve in

mL DMSO-

(ensures solubility of the phenol group).

- Acquisition:

- Pulse delay (

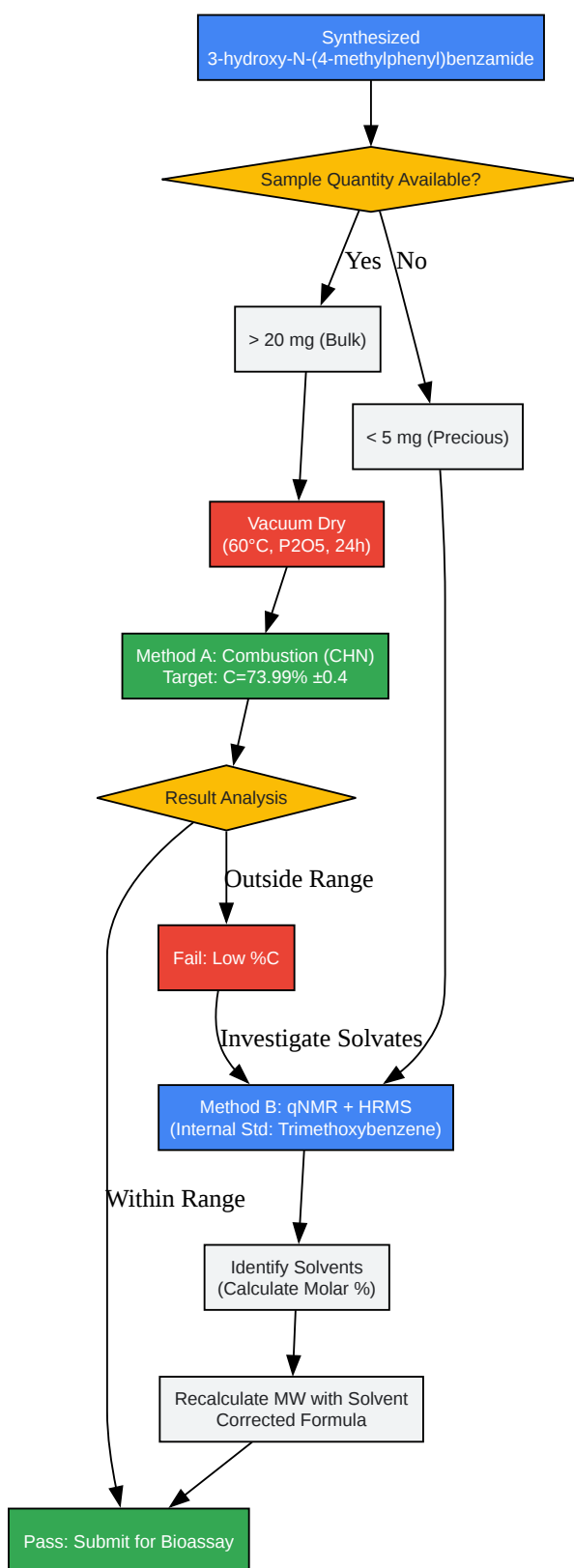
): 60 seconds (must be

).

- Scans: 16 or 32.
- Calculation:
 - Where
 - = Integration Area,
 - = Number of protons (3 for tolyl methyl, 3 for standard methoxy),
 - = Molecular Weight,
 - = Mass.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct validation method based on sample constraints.



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Figure 1: Decision tree for analytical method selection. Green paths indicate the ideal workflow for bulk material; Blue paths indicate the orthogonal approach for solvated or precious samples.

Data Interpretation: The "Trap" of Solvates

A common failure mode for this benzamide is trapping Ethanol (from recrystallization). Below is a comparison of how the two methods handle a sample that is actually a hemi-solvate (

Amide :

Ethanol).

Parameter	Pure Compound ()	Solvated Sample ()
Theoretical MW	227.26	250.30
Theoretical %C	73.99%	71.98%
Method A Result	Found: 73.85% (PASS)	Found: 72.10% (FAIL against pure formula)
Method B Result	NMR: Only amide peaks	NMR: Amide peaks + Triplet at 1.05 ppm
Conclusion	Ready for testing	Requires drying or MW adjustment

Scientist's Note: If Method A fails with Carbon

, do not re-synthesize immediately. Switch to Method B. You likely have a solvate, which is chemically pure but physically "wet."

References

- U.S. Food and Drug Administration (FDA). (2000).^{[2][3]} Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.^{[2][3][4][5]}[\[Link\]](#)

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